molecular formula C9H7NO2 B096106 4-Phenylisoxazol-5(2H)-one CAS No. 17147-69-2

4-Phenylisoxazol-5(2H)-one

Cat. No. B096106
CAS RN: 17147-69-2
M. Wt: 161.16 g/mol
InChI Key: KYGNTQNHPFNJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylisoxazol-5(2H)-one, also known as PICO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PICO has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In

Scientific Research Applications

4-Phenylisoxazol-5(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 4-Phenylisoxazol-5(2H)-one has also been investigated for its antitumor activity, with promising results in preclinical studies. In addition, 4-Phenylisoxazol-5(2H)-one has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism Of Action

The exact mechanism of action of 4-Phenylisoxazol-5(2H)-one is not fully understood. However, it has been suggested that 4-Phenylisoxazol-5(2H)-one exerts its biological effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-Phenylisoxazol-5(2H)-one has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.

Biochemical And Physiological Effects

4-Phenylisoxazol-5(2H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their cell walls and membranes. 4-Phenylisoxazol-5(2H)-one has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-Phenylisoxazol-5(2H)-one has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Phenylisoxazol-5(2H)-one in lab experiments is its broad spectrum of biological activities, making it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of 4-Phenylisoxazol-5(2H)-one. However, one limitation of using 4-Phenylisoxazol-5(2H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-Phenylisoxazol-5(2H)-one. One area of interest is the development of 4-Phenylisoxazol-5(2H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 4-Phenylisoxazol-5(2H)-one in combination with other drugs or natural compounds. Furthermore, the development of 4-Phenylisoxazol-5(2H)-one-based drug delivery systems could enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of 4-Phenylisoxazol-5(2H)-one and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 4-Phenylisoxazol-5(2H)-one is a heterocyclic compound with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Its relatively simple synthesis method and broad spectrum of activities make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop 4-Phenylisoxazol-5(2H)-one derivatives with improved solubility and bioavailability.

Synthesis Methods

4-Phenylisoxazol-5(2H)-one can be synthesized through various methods, including the reaction of benzoyl chloride and hydroxylamine hydrochloride in the presence of a base or the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of a catalyst. The latter method has been shown to be more efficient, with a higher yield of 4-Phenylisoxazol-5(2H)-one.

properties

CAS RN

17147-69-2

Product Name

4-Phenylisoxazol-5(2H)-one

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H

InChI Key

KYGNTQNHPFNJRL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CNOC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=CNOC2=O

synonyms

5(2H)-Isoxazolone,4-phenyl-(9CI)

Origin of Product

United States

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